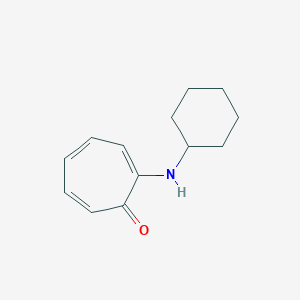
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate, also known as EPN, is a synthetic organophosphate compound that has been widely used as an insecticide and acaricide. EPN has been shown to be effective against a variety of pests, including mites, ticks, and insects. However, due to its toxic nature, EPN has been banned in many countries for agricultural use. Despite this, EPN remains an important tool in scientific research, particularly in the fields of toxicology and neuroscience.
Mecanismo De Acción
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the postsynaptic membrane. This overstimulation can lead to a variety of physiological effects, including muscle spasms, respiratory distress, and convulsions.
Biochemical and Physiological Effects
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been shown to have a variety of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, accumulation of acetylcholine in the synaptic cleft, and overstimulation of the postsynaptic membrane. These effects can lead to a variety of symptoms, including muscle spasms, respiratory distress, and convulsions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has several advantages as a tool for scientific research, including its ability to selectively inhibit acetylcholinesterase activity and its relatively low cost. However, 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate is highly toxic and must be handled with extreme care. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been banned in many countries for agricultural use, which may limit its availability for scientific research.
Direcciones Futuras
There are several future directions for research involving 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate. One area of interest is the development of new organophosphate compounds that are less toxic than 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate but still effective as insecticides and acaricides. Another area of interest is the development of new therapies for organophosphate poisoning, which could potentially save lives in the event of accidental exposure. Finally, further research is needed to fully understand the mechanisms of action of 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate and other organophosphate compounds, which could lead to the development of new treatments for a variety of neurological disorders.
Métodos De Síntesis
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate can be synthesized by the reaction of 2-chloroethyl chloroformate with morpholine followed by reaction with sodium nitrite and sodium thiosulfate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as acetone and chloroform.
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been widely used in scientific research as a tool for investigating the mechanisms of action of organophosphate compounds. 2-(4-nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, which can cause a variety of physiological effects, including muscle spasms, respiratory distress, and convulsions.
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-12(10-1-3-11(4-2-10)15(17)18)9-21-13(20)14-5-7-19-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNCXZLBDVZUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 4-morpholinecarbodithioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5876966.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)



![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)


![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)

![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)